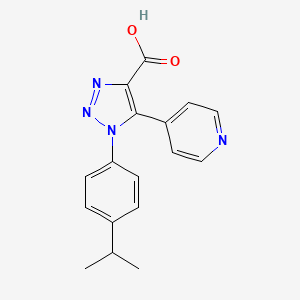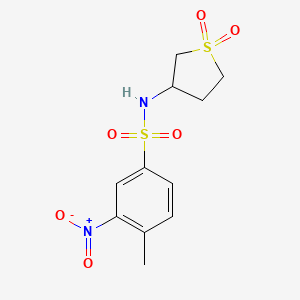
4-(2-benzylphenoxy)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-benzylphenoxy)piperidine hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine compounds, which have been shown to have a range of biological activities. In
作用机制
The exact mechanism of action of 4-(2-benzylphenoxy)piperidine hydrochloride is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as protein kinase C and cyclin-dependent kinases. Additionally, it has been demonstrated to activate potassium channels in vascular smooth muscle cells, leading to vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-benzylphenoxy)piperidine hydrochloride are diverse and depend on the specific application. In neuroscience, it has been shown to increase levels of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant effects. In oncology, it has been demonstrated to inhibit cancer cell growth and induce apoptosis. In cardiovascular disease, it has been shown to cause vasodilation and reduce blood pressure.
实验室实验的优点和局限性
One advantage of using 4-(2-benzylphenoxy)piperidine hydrochloride in lab experiments is its well-characterized chemical structure and synthesis method, which allows for reproducible results. Additionally, its diverse range of biological activities makes it a versatile compound for studying various diseases and physiological processes. However, one limitation is its potential toxicity, which must be carefully monitored in cell and animal studies.
未来方向
There are several potential future directions for research on 4-(2-benzylphenoxy)piperidine hydrochloride. In neuroscience, further studies could investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. In oncology, more research is needed to determine its efficacy in treating various types of cancer and to develop more potent derivatives. In cardiovascular disease, further studies could explore its potential as a treatment for other conditions, such as heart failure and pulmonary hypertension. Additionally, the development of more targeted delivery methods, such as nanoparticles, could improve its therapeutic potential while minimizing side effects.
合成方法
The synthesis of 4-(2-benzylphenoxy)piperidine hydrochloride involves the reaction of 2-benzylphenol with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent choice.
科学研究应用
4-(2-benzylphenoxy)piperidine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, it has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In cardiovascular disease, it has been studied for its vasodilatory effects, which could potentially be used to treat hypertension.
属性
IUPAC Name |
4-(2-benzylphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-15(7-3-1)14-16-8-4-5-9-18(16)20-17-10-12-19-13-11-17;/h1-9,17,19H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJWVUGTBDEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylphenoxy)piperidine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4966626.png)

![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)


![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)

![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)